EGFR mutations are frequently observed in non-small cell lung cancer (NSCLC). Rociletinib has been shown to effectively inhibit these mutations, particularly the EGFR exon 19 deletion and EGFR L858R mutation, in preclinical studies []. This inhibition disrupts the signaling pathway that promotes cancer cell growth and survival.
Building on its ability to target EGFR mutations, Rociletinib has been evaluated in clinical trials for the treatment of NSCLC patients with these specific mutations. These trials have demonstrated promising results, with Rociletinib showing efficacy in controlling tumor growth and improving progression-free survival.
Scientific research has compared Rociletinib with other EGFR TKIs, such as Erlotinib and Gefitinib. Studies suggest that Rociletinib may be more effective against tumors harboring specific EGFR mutations and may have a different toxicity profile compared to other TKIs. This ongoing research helps determine the optimal treatment options for patients with NSCLC.
A significant challenge in cancer treatment is the development of resistance to targeted therapies. Scientific research is investigating the mechanisms by which NSCLC patients develop resistance to Rociletinib. This knowledge can be used to develop strategies to overcome resistance and improve treatment outcomes [].
Rociletinib is a third-generation, small-molecule inhibitor designed to target the epidermal growth factor receptor, specifically the mutant forms associated with non-small cell lung cancer. Its chemical formula is , with a molecular weight of approximately 555.55 g/mol. The compound features a phenylpiperazine skeleton, which includes a reactive acrylamide group that covalently binds to cysteine 797 in the ATP-binding pocket of the epidermal growth factor receptor kinase, leading to irreversible inhibition of the receptor's activity .
Rociletinib undergoes significant metabolic transformations, primarily hydrolysis into its metabolite M502, which occurs rapidly and accounts for approximately 69% of the compound's metabolic products. This metabolite can further convert into M460 (3%) through similar reactions. The half-life of rociletinib is approximately 3.7 hours, while M502 and M460 exhibit longer half-lives of up to 20 hours and 51 hours, respectively . The compound's mechanism involves binding to specific residues in the epidermal growth factor receptor's active site, effectively inhibiting its function.
Rociletinib has demonstrated potent inhibitory activity against various epidermal growth factor receptor mutations, particularly L858R and T790M variants. In vitro studies report half-maximal inhibitory concentrations (IC50) of less than 0.51 nM for the L858R/T790M mutant and around 6 nM for wild-type epidermal growth factor receptor . Clinical trials indicate that rociletinib has a response rate of 59% in patients with T790M mutations, highlighting its potential effectiveness in treating resistant forms of non-small cell lung cancer .
The synthesis of rociletinib involves several key steps:
Studies have shown that rociletinib can stimulate ATPase activity in ATP-binding cassette sub-family G member 2 (ABCG2), which may influence drug transport mechanisms within cells. This interaction suggests that rociletinib could affect the pharmacokinetics of co-administered drugs by modulating their efflux through ABCG2 transporters . Furthermore, rociletinib has been associated with side effects such as hyperglycemia due to its metabolites inhibiting insulin-like growth factor receptors .
Rociletinib belongs to a class of compounds known as irreversible epidermal growth factor receptor inhibitors. Here are some similar compounds:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
Osimertinib | Irreversible inhibitor of EGFR | Selective for T790M mutation |
Afatinib | Irreversible pan-EGFR inhibitor | Targets multiple EGFR mutations |
Erlotinib | Reversible EGFR inhibitor | First-generation EGFR inhibitor |
Rociletinib is unique due to its specific design targeting resistant mutations like T790M while also exhibiting significant potency against other mutations such as L858R. Its irreversible binding mechanism sets it apart from reversible inhibitors like erlotinib and provides it with enhanced efficacy in resistant cases . Additionally, its metabolic profile and associated side effects provide insights into its pharmacological behavior compared to other compounds in this category.
Rociletinib (C₂₇H₂₈F₃N₇O₃) is a third-generation epidermal growth factor receptor (EGFR) inhibitor with a molecular weight of 555.56 g/mol. Its structure features a 2,4-diaminopyrimidine core substituted with a trifluoromethyl group at position 5, an acrylamide moiety for covalent binding to cysteine-797 in EGFR, and a 4-(4-acetylpiperazin-1-yl)-2-methoxyphenyl group at position 2. The acrylamide group enables irreversible inhibition by forming a Michael adduct with the thiol group of cysteine-797, while the trifluoromethyl group enhances hydrophobic interactions with the ATP-binding pocket of mutant EGFR.
Key molecular properties include:
The crystal structure of rociletinib bound to EGFRL858R/T790M reveals critical interactions:
Rociletinib synthesis employs convergent strategies to assemble three key fragments (Figure 1):
Optimization challenges:
Critical intermediates and their roles:
Analytical data for intermediates:
HPLC:
LC-MS/MS:
Table 1: Comparative Synthetic Routes for Rociletinib
Parameter | Route A | Route B |
---|---|---|
Overall yield | 65% | 78% |
Total steps | 7 | 5 |
Key catalyst | Pd(OAc)₂/Xantphos | CuI/1,10-phenanthroline |
Largest impurity | Des-CF₃ (0.08%) | Over-amination (0.12%) |
Rociletinib exhibits exceptional binding dynamics with the epidermal growth factor receptor kinase domain through a multi-faceted interaction mechanism [1]. The compound demonstrates remarkable selectivity for mutant epidermal growth factor receptor forms, with binding affinity constants revealing significant differences between wild-type and mutant variants [3]. Kinetic analyses show that rociletinib achieves a binding affinity of 21.5 nanomolar for the L858R/T790M double mutant compared to 303.3 nanomolar for wild-type epidermal growth factor receptor [3].
The binding dynamics are characterized by rapid association kinetics, with inactivation rate constants demonstrating a 22-fold preference for the mutant kinase over wild-type [1]. Specifically, the inactivation rate constant to binding constant ratios are 2.41×10⁵ M⁻¹S⁻¹ for the L858R/T790M mutant and 1.12×10⁴ M⁻¹S⁻¹ for wild-type epidermal growth factor receptor [1]. These kinetic parameters underscore the compound's preferential binding to the resistance-associated mutant forms [1].
The molecular architecture of rociletinib facilitates its binding through three distinct structural domains [1] [2]. The aminopyrimidine group forms critical hydrogen bonds with the hinge residue methionine 793, establishing the primary anchor point within the adenosine triphosphate binding pocket [1]. The 5-substituent of the aminopyrimidine extends toward the gatekeeper residue, creating strong hydrophobic interactions with the methionine residue at position 790 in the T790M mutant [1].
Binding Parameter | L858R/T790M Mutant | Wild-Type | Fold Difference |
---|---|---|---|
Binding Affinity Ki (nM) | 21.5 | 303.3 | 14.1 |
IC₅₀ Values (nM) | <0.51 | 6.0 | >11.8 |
Inactivation Rate Constant (M⁻¹S⁻¹) | 2.41×10⁵ | 1.12×10⁴ | 21.5 |
Cellular IC₅₀ (nM) | 100-140 | Not specified | - |
The irreversible inhibition mechanism of rociletinib centers on the formation of a covalent bond with cysteine 797 through a Michael addition reaction [1] [6] [20]. The acrylamide warhead of rociletinib serves as the electrophilic Michael acceptor, reacting with the nucleophilic thiol group of cysteine 797 at the surface of the epidermal growth factor receptor active site [6] [20]. This covalent modification results in permanent enzyme inactivation, distinguishing rociletinib from reversible competitive inhibitors [1].
Quantum mechanics/molecular mechanics modeling studies have elucidated the detailed mechanism of covalent bond formation [6] [7]. The alkylation proceeds through a direct addition mechanism, with aspartic acid 800 functioning as a general base during the initial steps and subsequently as a general acid in later reaction phases [6]. The acrylamide group undergoes nucleophilic attack by the cysteine 797 sulfur atom, forming a stable thioether linkage [20].
The conformational flexibility of both the protein and inhibitor plays a crucial role in covalent adduct formation [7]. Studies demonstrate that regardless of the epidermal growth factor receptor molecular dynamics conformation, the acrylamide moiety can undergo reaction with rate-determining barriers of approximately 20 kilocalories per mole [7]. The nature of the rate-determining step varies depending on protein and inhibitor conformation, involving either direct nucleophilic attack or keto-enol tautomerization [7].
The acrylamide warhead exists in both s-cis and s-trans conformations, each exhibiting distinct reactivity profiles [7]. In the s-cis conformation, the acrylamide Michael acceptor orients toward the roof of the adenosine triphosphate pocket, allowing stronger interactions between the acrylamide carbonyl and the cysteine 797 thiol group [7]. Conversely, the s-trans conformation positions the Michael acceptor toward the binding pocket floor, reducing the carbonyl-thiol interaction but decreasing the carbon-sulfur nucleophilic coordinate [7].
Rociletinib demonstrates exceptional selectivity for T790M/L858R mutant epidermal growth factor receptor over wild-type forms, achieving a selectivity index of 21.4 [11] [13]. This selectivity profile stems from the compound's preferential binding to the altered conformational landscape created by the gatekeeper mutations [1] [15]. The T790M mutation substitutes the smaller threonine residue with a bulky methionine, creating enhanced hydrophobic interactions with the trifluoromethyl substituent of rociletinib [1] [2].
Comparative analysis reveals that rociletinib's selectivity, while significant, is exceeded by newer compounds such as DY3002, which achieves a selectivity index of 632.0 [11]. However, rociletinib maintains superior selectivity compared to earlier generation inhibitors, with cellular assays demonstrating preferential cytotoxicity against mutant-expressing cell lines [2] [16]. In H1975 cells harboring the L858R/T790M double mutation, rociletinib exhibits an IC₅₀ of 0.20 ± 0.05 micromolar, compared to significantly higher values in wild-type expressing cells [16].
The selectivity mechanism involves multiple molecular determinants beyond the gatekeeper residue interactions [1] [22]. The smaller threonine residue at position 790 in wild-type epidermal growth factor receptor results in weaker hydrophobic forces with rociletinib, contributing to reduced binding affinity [1]. Additionally, the T790M mutation facilitates conformational changes that stabilize the active kinase conformation through hydrophobic cluster formation and enhanced interactions with methionine 766 and leucine 777 [15] [22].
Selectivity Comparison | Rociletinib | Osimertinib | DY3002 |
---|---|---|---|
Selectivity Index | 21.4 | 40.9 | 632.0 |
T790M IC₅₀ (nM) | <0.51 | Not specified | 0.71 |
Wild-Type IC₅₀ (nM) | 6.0 | Not specified | 448.7 |
Clinical Status | Discontinued | FDA Approved | Preclinical |
Rociletinib induces significant conformational changes in the epidermal growth factor receptor kinase domain through both direct binding interactions and allosteric modulation mechanisms [15] [21]. The compound's binding promotes stabilization of the active kinase conformation while destabilizing inactive conformational states [15]. Molecular dynamics simulations reveal that the L858R mutation, when present with T790M, creates positive epistatic effects that enhance the conformational transitions facilitated by rociletinib binding [15].
The allosteric effects of rociletinib extend beyond the immediate binding site to influence the overall kinase domain architecture [21] [22]. Binding induces conformational coupling between the extracellular ligand-binding events and intracellular kinase domain changes [21]. This coupling mechanism involves electrostatic interactions between the kinase domain and membrane-proximal regions, with the inhibitor binding modulating these long-range interactions [21].
Conformational analysis demonstrates that rociletinib binding affects the positioning of critical regulatory elements, including the activation loop and the αC-helix [15] [24]. The T790M mutation stabilizes a hydrophobic cluster that facilitates the conformational transitions promoted by rociletinib, while the L858R mutation rigidifies the αC-helix and shifts the equilibrium toward the active conformation [15]. These structural changes collectively reduce the free energy barriers for conformational interconversion [15].
The compound's allosteric modulation also influences the kinase's interaction with adenosine triphosphate and substrate proteins [22]. The T790M mutation confers higher affinity for adenosine triphosphate compared to wild-type, and rociletinib binding further modulates this interaction through conformational stabilization [22]. Additionally, the conformational changes induced by rociletinib binding affect the accessibility of substrate binding sites and the positioning of catalytically important residues [24].
Conformational Parameter | Wild-Type | L858R | T790M | L858R/T790M |
---|---|---|---|---|
Active State Preference | Low | Enhanced | Enhanced | Significantly Enhanced |
αC-Helix Flexibility | High | Reduced | Moderate | Reduced |
Activation Loop Position | Variable | Stabilized | Stabilized | Highly Stabilized |
Hydrophobic Cluster Stability | Moderate | Enhanced | Enhanced | Maximized |